5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments
Preparation Methods
The synthesis of 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. The general synthetic route can be summarized as follows:
Formation of Diazonium Salt: The process begins with the formation of a diazonium salt from an aromatic amine. For instance, 4-methoxyaniline can be diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Azo-Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as 2,4-diphenylpyrimidine, in a suitable solvent like acetonitrile.
Chemical Reactions Analysis
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Scientific Research Applications
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine involves its interaction with molecular targets through the azo group. The azo bond can undergo cleavage under certain conditions, releasing reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar compounds to 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine include other azo compounds such as:
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: This compound also features an azo group and is used in similar applications, particularly in the dye industry.
4-((2-Methoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another azo compound with applications in scientific research and industry.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
(2,4-diphenylpyrimidin-5-yl)-(4-methoxyphenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-28-20-14-12-19(13-15-20)26-27-21-16-24-23(18-10-6-3-7-11-18)25-22(21)17-8-4-2-5-9-17/h2-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPLDIPHKFXHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.